
(R)-2-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-(2-methylphenyl)glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-(2-methylphenyl)glycine typically involves the protection of the amino group of DL-(2-methylphenyl)glycine with a Boc group. This can be achieved by reacting DL-(2-methylphenyl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for Boc-DL-(2-methylphenyl)glycine are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-(2-methylphenyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in reactions with Boc-DL-(2-methylphenyl)glycine include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen gas (H2), nickel (Ni), rhodium (Rh), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Applications De Recherche Scientifique
Boc-DL-(2-methylphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-DL-(2-methylphenyl)glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Boc group is cleaved, releasing carbon dioxide (CO2) and tert-butyl alcohol, and regenerating the free amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Boc-DL-(2-methylphenyl)glycine include:
- Boc-protected amino acids such as Boc-glycine and Boc-alanine .
- Other amino acid derivatives with different protecting groups, such as Fmoc-protected amino acids .
Uniqueness
Boc-DL-(2-methylphenyl)glycine is unique due to its specific structure, which includes a Boc-protected amino group and a 2-methylphenyl substituent. This combination provides stability and reactivity that is useful in various synthetic applications .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(2R)-2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Clé InChI |
OGMPKTUPLFYBGH-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


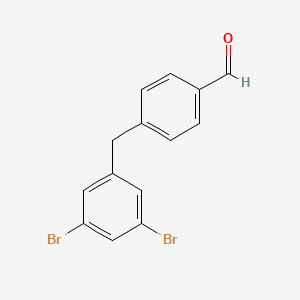
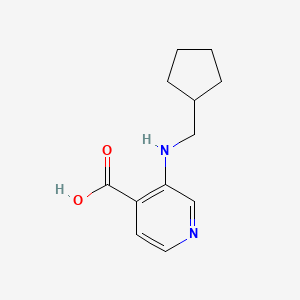
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)

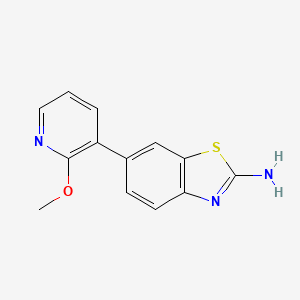
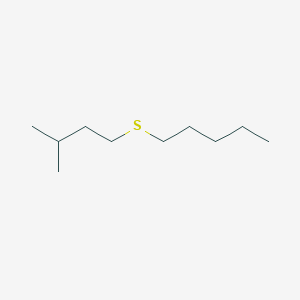
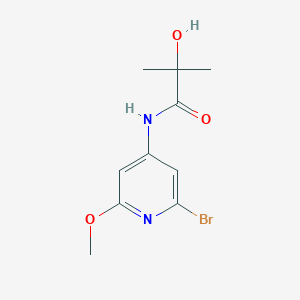
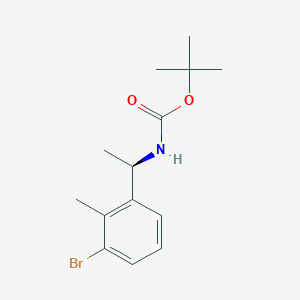
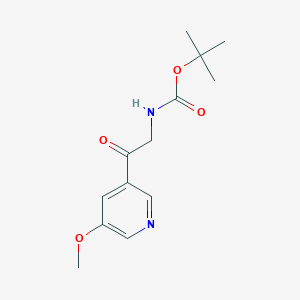
![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
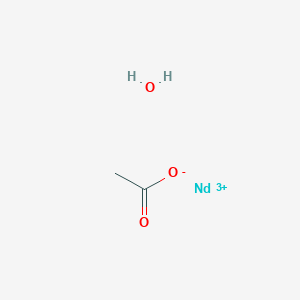
![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
